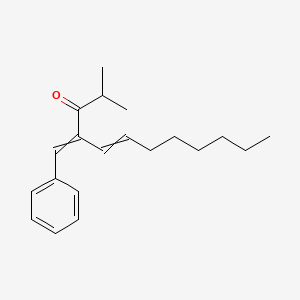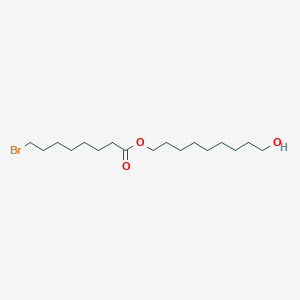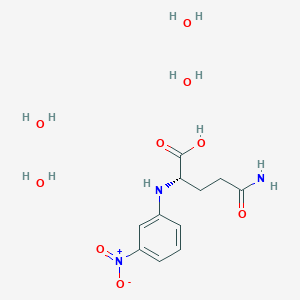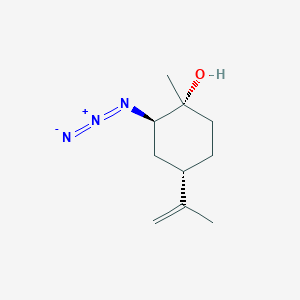
5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 5 and 7 positions and a phenyl group at the 3 position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the isoquinoline ring, potentially leading to dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethoxy-1-phenylisoquinoline: Lacks the carbonyl group at the 1 position.
3-Phenylisoquinoline: Lacks the methoxy groups at the 5 and 7 positions.
5,7-Dimethoxyisoquinoline: Lacks the phenyl group at the 3 position.
Uniqueness
5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one is unique due to the specific arrangement of methoxy and phenyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
143658-02-0 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
5,7-dimethoxy-3-phenyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO3/c1-20-12-8-14-13(16(9-12)21-2)10-15(18-17(14)19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
HKVFACZBDUSTSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C(NC2=O)C3=CC=CC=C3)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)

![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)

![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)




![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)


